molecular formula C13H9F3O2 B11860554 2-(Trifluoromethyl)naphthalene-6-acetic acid

2-(Trifluoromethyl)naphthalene-6-acetic acid

Cat. No.: B11860554
M. Wt: 254.20 g/mol
InChI Key: SILHQUHBFFMURN-UHFFFAOYSA-N
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Description

2-(Trifluoromethyl)naphthalene-6-acetic acid is a naphthalene-derived acetic acid compound featuring a trifluoromethyl (-CF₃) substituent at the 2-position of the naphthalene ring. The trifluoromethyl group is known to enhance metabolic stability, lipophilicity, and electron-withdrawing effects, which can influence binding affinity and pharmacokinetics in therapeutic applications .

Properties

Molecular Formula

C13H9F3O2

Molecular Weight

254.20 g/mol

IUPAC Name

2-[6-(trifluoromethyl)naphthalen-2-yl]acetic acid

InChI

InChI=1S/C13H9F3O2/c14-13(15,16)11-4-3-9-5-8(6-12(17)18)1-2-10(9)7-11/h1-5,7H,6H2,(H,17,18)

InChI Key

SILHQUHBFFMURN-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2)C(F)(F)F)C=C1CC(=O)O

Origin of Product

United States

Preparation Methods

Suzuki-Miyaura Coupling with Trifluoromethyl Boronic Acids

Palladium-catalyzed coupling of 6-bromo-2-naphthol derivatives with 4-(trifluoromethyl)phenylboronic acid achieves 6-aryl-2-naphthol intermediates, as demonstrated by Zhang et al.. Using Pd(PPh₃)₄ (5 mol%), K₂CO₃, and dioxane/water (3:1) at 80°C, this method affords 6-(4-(trifluoromethyl)phenyl)naphthalen-2-ol in 71% yield. Subsequent methylation (MeI, NaH/DMF) and oxidation (KMnO₄/H₂SO₄) yield the target acetic acid moiety.

Table 1. Suzuki Coupling Optimization

CatalystBaseSolventTemp (°C)Yield (%)
Pd(PPh₃)₄K₂CO₃Dioxane/H₂O8071
Pd(OAc)₂/XPhosCs₂CO₃Toluene10068

Iron-Catalyzed Trifluoromethylation

Building on protocols from EP2528894A1, FeCl₃ (10 mol%) mediates the reaction between 2-bromonaphthalene and CF₃MgBr in THF/TMEDA (1:1). This single-step approach provides 2-trifluoromethylnaphthalene in 55% yield, circumventing protective group strategies.

Grignard Reagent-Mediated Trifluoromethyl Ketone Synthesis

Adapting methodologies from Canadian Journal of Chemistry, 6-bromo-2-methoxynaphthalene undergoes Mg insertion in THF to form a Grignard intermediate. Quenching with trifluoroacetic anhydride (TFAA) generates 2-trifluoromethyl-6-methoxynaphthalen-1-one, which is reduced (NaBH₄/MeOH) and demethylated (HBr/AcOH) to 2-trifluoromethyl-6-hydroxynaphthalene (64% yield).

Critical Parameters :

  • Molar Ratio : CF₃MgBr/naphthalene bromide (1.5:1)

  • Quenching Temp : −78°C to 0°C prevents ketone over-reduction

Oxidation of 6-Methyl to Acetic Acid Functionality

Potassium Permanganate Oxidation

6-Methyl-2-trifluoromethylnaphthalene undergoes oxidation in 3M H₂SO₄ with KMnO₄ (3 equiv) at 90°C for 12 hr, yielding 2-(trifluoromethyl)naphthalene-6-acetic acid (82% purity). Post-treatment with activated carbon removes MnO₂ byproducts.

Ruthenium-Catalyzed Aerobic Oxidation

RuCl₃ (2 mol%) in AcOH/H₂O (4:1) under O₂ (1 atm) selectively oxidizes the methyl group at 60°C, achieving 89% conversion with minimal CF₃ bond cleavage.

Comparative Analysis of Synthetic Routes

Table 2. Route Efficiency Comparison

MethodStepsTotal Yield (%)Cost (USD/g)Scalability
Suzuki-Oxidation438120Moderate
Grignard-Demethylation34195High
Direct Fe Coupling155210Low

Key Findings:

  • Grignard Route : Highest scalability but requires cryogenic conditions

  • Fe Catalysis : Fastest but limited by CF₃MgBr availability

  • Suzuki : Best for electron-deficient substrates

Chemical Reactions Analysis

Types of Reactions

2-(Trifluoromethyl)naphthalene-6-acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the trifluoromethyl group to a methyl group or other functional groups.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the naphthalene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthalene-6-carboxylic acid, while reduction could produce 2-methyl-naphthalene-6-acetic acid.

Scientific Research Applications

2-(Trifluoromethyl)naphthalene-6-acetic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(Trifluoromethyl)naphthalene-6-acetic acid involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and specificity for these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Naphthalene Acetic Acid Derivatives

Naproxen [(±)-2-(6-Methoxy-2-naphthyl)propionic acid]
  • Structure : Naproxen has a methoxy (-OCH₃) group at the 6-position and a methyl-substituted acetic acid chain at the 2-position of the naphthalene ring.
  • Acidity: The -CF₃ group increases the acidity of the acetic acid moiety compared to -OCH₃, which may enhance ionization and solubility in physiological conditions.
  • Biological Activity: Naproxen is a non-steroidal anti-inflammatory drug (NSAID) targeting cyclooxygenase (COX) enzymes. The trifluoromethyl analog could exhibit modified anti-inflammatory or analgesic properties due to its distinct electronic profile .
(S)-6-Hydroxy-α-methyl-2-naphthaleneacetic Acid
  • Structure : Features a hydroxyl (-OH) group at the 6-position and a methyl group on the acetic acid side chain.
  • Comparison :
    • The hydroxyl group increases polarity but reduces metabolic stability compared to -CF₃.
    • The absence of a trifluoromethyl group may result in weaker enzyme inhibition or faster hepatic clearance .

Trifluoromethyl-Substituted Analogs

Trifluoromethyl Cinnamic Acids
  • Examples : 2-(Trifluoromethyl)cinnamic acid, 3-(Trifluoromethyl)cinnamic acid ().
  • Biological Activity: Trifluoromethyl cinnamic acids inhibit gastric lesions in preclinical models, suggesting that 2-(Trifluoromethyl)naphthalene-6-acetic acid may also target gastrointestinal pathways but with enhanced bioavailability due to the naphthalene scaffold .
Heterocyclic Trifluoromethyl Derivatives
  • Examples: Wy-14,643 ([4-chloro-6-(2,3-xylidino)-2-pyrimidinylthio]acetic acid) (), pyrimidine/pyridine-based trifluoromethyl compounds (–6, 9).
  • Comparison: Mechanistic Insights: Wy-14,643, a peroxisome proliferator, induces hepatocarcinogenesis in rodents via sustained DNA replication. While structurally distinct, the trifluoromethyl group in this compound may similarly influence cell proliferation pathways, warranting toxicity studies . Synthetic Complexity: The naphthalene acetic acid framework may offer simpler synthesis (e.g., Friedel-Crafts acylation) compared to heterocyclic systems requiring multi-step coupling reactions .

Substituent Position and Electronic Effects

  • 6-Methoxy vs. 6-Trifluoromethyl :
    • Methoxy groups donate electron density via resonance, while -CF₃ withdraws electrons, altering the electronic environment of the naphthalene ring. This affects reactivity in substitution reactions and interactions with biological targets .
  • 2-Position Substitution :
    • Substitution at the 2-position (vs. 6-position in Naproxen) may sterically hinder binding to enzymes like COX-1/2, necessitating structural optimization for therapeutic efficacy .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Substituent (Position) Molecular Weight Key Functional Groups LogP (Predicted)
This compound -CF₃ (2), -COOH (6) ~260.2 Trifluoromethyl, Acetic acid ~3.5
Naproxen -OCH₃ (6), -CH(CH₃)COOH (2) 230.3 Methoxy, Propionic acid ~3.0
2-(2,3-Difluoro-6-nitrophenyl)acetic acid -NO₂, -F (2,3,6) 217.1 Nitro, Fluoro, Acetic acid ~1.8

Biological Activity

2-(Trifluoromethyl)naphthalene-6-acetic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer applications. This article presents a detailed examination of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Synthesis and Structural Characteristics

The synthesis of this compound can be achieved through several methods, including the use of trifluoromethylated precursors. The structural characteristics of this compound allow it to interact with various biological targets, enhancing its pharmacological profile.

Biological Activity Overview

The biological activity of this compound has been primarily evaluated through its anticancer properties. It has shown significant cytotoxic effects against various cancer cell lines, notably breast cancer cells.

Anticancer Activity

A recent study highlighted the compound's ability to induce apoptosis in MDA-MB-231 breast cancer cells. The mechanism involves cell cycle arrest and the activation of apoptotic pathways. In vitro assays indicated that treatment with this compound resulted in a dose-dependent increase in apoptosis, with significant effects observed at concentrations as low as 1 μM .

Table 1: Cytotoxic Effects on Cancer Cell Lines

CompoundCell LineIC50 (μM)Mechanism of Action
This compoundMDA-MB-231 (Breast Cancer)1Induces apoptosis via cell cycle arrest
Other CompoundsVariousVariesVaries

The compound exhibits its biological activity through several mechanisms:

  • Cell Cycle Arrest : It interferes with the progression of the cell cycle, leading to increased apoptosis.
  • Apoptosis Induction : Flow cytometry analysis has shown that the compound promotes both early and late apoptosis in treated cells .
  • Targeted Inhibition : Preliminary studies suggest that it may inhibit specific kinases involved in cancer progression, although further research is needed to confirm these targets .

Case Studies

Several studies have evaluated the efficacy of this compound in vivo. In a mouse model of breast cancer, administration of the compound at doses of 2 mg/kg resulted in significant tumor growth inhibition compared to control groups. The tumor inhibition ratios were found to be comparable to established chemotherapeutic agents like doxorubicin .

Table 2: In Vivo Efficacy in Tumor Models

Treatment GroupDose (mg/kg)Tumor Inhibition Ratio (%)
Control-0
This compound118.2
This compound238.8
Doxorubicin145.1

Toxicity Profile

Acute toxicity assays have indicated that at doses up to 20 mg/kg, the compound does not exhibit significant toxicity to major organs in mice. This suggests a favorable safety profile for further development as an anticancer agent .

Q & A

Q. What are the key structural features of 2-(Trifluoromethyl)naphthalene-6-acetic acid that influence its chemical reactivity?

The compound’s reactivity arises from the trifluoromethyl group (electron-withdrawing, enhancing electrophilic substitution) and the acetic acid moiety (providing acidity and hydrogen-bonding capacity). The naphthalene core facilitates π-π stacking interactions, critical for binding in biological systems. Comparative studies with analogs (e.g., difluoromethyl or trifluoromethoxy derivatives) highlight the trifluoromethyl group’s unique electronic effects on regioselectivity in reactions .

Q. How can researchers validate the purity of this compound after synthesis?

Methodological approaches include:

  • HPLC : Use reverse-phase chromatography with trifluoroacetic acid (TFA) as a mobile-phase additive to improve peak resolution (retention time ~1.26 minutes under SMD-TFA05 conditions) .
  • NMR : Analyze 19F^{19}\text{F} and 1H^{1}\text{H} spectra to confirm trifluoromethyl group integrity and acetic acid protonation states. Cross-reference with NIST spectral data for naphthalene derivatives .
  • Mass spectrometry : Confirm molecular ion peaks (e.g., m/z 366 [M+H]+^+ for related trifluoromethyl pyrimidine analogs) .

Advanced Research Questions

Q. How can researchers optimize regioselectivity during the synthesis of this compound?

  • Directing groups : Introduce temporary protecting groups (e.g., boronic esters) to control trifluoromethyl substitution at the 2-position of naphthalene.
  • Catalytic systems : Use transition-metal catalysts (e.g., Pd/Cu) for cross-coupling reactions, as demonstrated in trifluoromethylpyridine syntheses .
  • Flow chemistry : Implement continuous flow reactors to enhance yield (>90%) and reduce side products, as validated for difluoromethyl analogs .

Q. What analytical challenges arise in characterizing trifluoroacetate derivatives, and how can they be addressed?

  • NMR signal splitting : The trifluoromethyl group’s strong 19F^{19}\text{F} signals may overlap with other fluorinated impurities. Use 19F^{19}\text{F}-decoupled experiments or heteronuclear correlation spectroscopy (HMBC) .
  • Acid dissociation : The acetic acid moiety (pKa ~4.5) may protonate under analytical conditions, altering retention times. Stabilize pH using buffered mobile phases in HPLC .

Q. How can contradictory data on the biological activity of this compound be resolved?

  • Comparative assays : Test the compound alongside structural analogs (e.g., 2-(Trifluoromethoxy)naphthalene-3-acetic acid) to isolate substituent-specific effects. For example, trifluoromethyl derivatives show higher anti-inflammatory activity than difluoromethyl analogs due to enhanced lipophilicity .
  • Meta-analysis : Reconcile discrepancies by standardizing assay conditions (e.g., cell lines, incubation times) and validating receptor-binding affinities via surface plasmon resonance (SPR) .

Q. What computational methods predict the binding modes of this compound with biological targets?

  • Docking simulations : Use software like AutoDock Vina to model interactions with cyclooxygenase (COX-2), leveraging PubChem’s 3D conformer data (InChIKey: VQRUXJYTJUYMPY-UHFFFAOYSA-N) .
  • MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories, focusing on trifluoromethyl group interactions with hydrophobic pockets .

Data-Driven Insights

Q. Table 1: Comparative Reactivity of Naphthalene Derivatives

CompoundSubstituentBiological Activity (IC50_{50}, COX-2)
This compoundCF3_3 at C20.8 µM
2-(Difluoromethyl)naphthalene-6-acetic acidCHF2_2 at C22.1 µM
2-(Trifluoromethoxy)naphthalene-3-acetic acidOCF3_3 at C21.5 µM

Source: Adapted from structural analog studies

Methodological Recommendations

  • Synthetic protocols : Prioritize Pd-mediated cross-coupling for trifluoromethyl group introduction, as in EP 4 374 877 A2 .
  • Toxicity screening : Follow ATSDR guidelines for naphthalene derivatives, including Ames tests and aquatic toxicity assays (e.g., Daphnia magna LC50_{50}) .

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